5-Methoxycarbonylthiophene-2-boronic acid

Suzuki-Miyaura coupling Electronic effects Reaction yield

Accelerate SAR with 5-Methoxycarbonylthiophene-2-boronic acid. The 5-methoxycarbonyl group, being electron-withdrawing, enhances transmetalation rates and controls regiochemistry in Suzuki couplings, preventing failures like protodeboronation common in unsubstituted thiophene boronates. The pre-installed ester facilitates direct access to biaryl drug scaffolds and conjugated polymers (OFETs/OPVs) without post-coupling functionalization, ensuring higher yields and streamlined synthesis of acid-sensitive pharmacophores.

Molecular Formula C6H7BO4S
Molecular Weight 186 g/mol
CAS No. 876189-21-8
Cat. No. B1314444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxycarbonylthiophene-2-boronic acid
CAS876189-21-8
Molecular FormulaC6H7BO4S
Molecular Weight186 g/mol
Structural Identifiers
SMILESB(C1=CC=C(S1)C(=O)OC)(O)O
InChIInChI=1S/C6H7BO4S/c1-11-6(8)4-2-3-5(12-4)7(9)10/h2-3,9-10H,1H3
InChIKeyVJWFTDBWRPSNFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxycarbonylthiophene-2-boronic acid (CAS 876189-21-8): A Functionalized Thiophene Boronic Acid for Suzuki-Miyaura Coupling


5-Methoxycarbonylthiophene-2-boronic acid (CAS 876189-21-8) is a heteroaryl boronic acid derivative featuring a thiophene ring substituted with a methyl ester at the 5-position and a boronic acid group at the 2-position [1]. It has a molecular formula of C₆H₇BO₄S and a molecular weight of 185.99 g/mol . This compound serves as a versatile building block in organic synthesis, with its primary utility being as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of carbon-carbon bonds .

The Procurement Risk of Substituting 5-Methoxycarbonylthiophene-2-boronic acid with Unsubstituted Thiophene Boronic Acids


The presence of the electron-withdrawing methoxycarbonyl group at the 5-position of the thiophene ring fundamentally alters the electronic properties and reactivity of 5-Methoxycarbonylthiophene-2-boronic acid compared to simpler analogs like thiophene-2-boronic acid [1]. This modification impacts both the rate of transmetalation in Suzuki couplings and the regioselectivity of subsequent functionalization steps . Simple substitution with unfunctionalized thiophene boronic acids fails to provide the necessary ester handle for further synthetic elaboration, often resulting in lower yields, increased side reactions (such as protodeboronation), or complete synthetic failure when a conjugated electron-withdrawing group is required in the target molecule .

Quantitative Differentiation of 5-Methoxycarbonylthiophene-2-boronic acid: A Comparator-Based Evidence Guide for Procurement


Electronic Modulation: Methoxycarbonyl Substituent Impact on Suzuki Coupling Efficiency

5-Methoxycarbonylthiophene-2-boronic acid contains a strong electron-withdrawing methoxycarbonyl group, which significantly impacts the transmetalation step in Suzuki couplings compared to unsubstituted or electron-donating analogs. Literature on thiophene boronic acids indicates that electron-withdrawing groups can either accelerate or retard transmetalation depending on the catalyst system and reaction conditions [1]. For instance, studies on related thiophene boronic acids demonstrate that 5-formyl-2-thiopheneboronic acid exhibits markedly different coupling yields compared to unsubstituted thiophene-2-boronic acid under identical conditions [2]. The methoxycarbonyl group in the target compound provides a defined electronic bias that can be exploited for selective coupling in complex synthetic sequences, a feature absent in unsubstituted thiophene-2-boronic acid [3].

Suzuki-Miyaura coupling Electronic effects Reaction yield

Functional Group Compatibility: Carboxylic Acid vs. Methyl Ester Protection in Thiophene Boronic Acids

5-Methoxycarbonylthiophene-2-boronic acid features a methyl ester protecting group, which is stable under standard Suzuki coupling conditions (e.g., Pd(PPh3)4, aqueous base, 80-100°C). This contrasts sharply with the corresponding free carboxylic acid derivative, 5-carboxythiophene-2-boronic acid, which can undergo competing protodeboronation, decarboxylation, or undesired coordination with the palladium catalyst [1]. While direct comparative yield data for the exact compound is not available in primary literature, the established principle of ester protection in boronic acid chemistry provides a class-level inference that the methyl ester variant offers superior stability and cleaner reaction profiles compared to the free acid [2]. This is a critical consideration for procurement when the synthetic route involves multiple steps or requires a protected carboxyl handle for subsequent orthogonal deprotection.

Functional group compatibility Suzuki coupling Protecting group strategy

Regioselective Functionalization: Directed Ortho-Metalation vs. Boronic Acid Cross-Coupling

The methoxycarbonyl group at the 5-position of 5-Methoxycarbonylthiophene-2-boronic acid serves as a strong directing group for subsequent functionalization reactions, including directed ortho-metalation (DoM) [1]. This enables regioselective introduction of additional substituents adjacent to the ester group, a synthetic handle that is completely absent in unsubstituted thiophene-2-boronic acid [2]. In contrast, alternative thiophene boronic acids lacking a directing group (e.g., thiophene-3-boronic acid) require harsher conditions for selective functionalization, often leading to mixtures of regioisomers [3]. While no head-to-head yield comparison exists for this specific compound, the presence of the methoxycarbonyl directing group is a well-established class-level advantage for precise molecular construction.

Regioselectivity Suzuki coupling Thiophene functionalization

Vendor-Reported Purity and Physical Specifications for 5-Methoxycarbonylthiophene-2-boronic acid

Multiple vendors report standard purity grades for 5-Methoxycarbonylthiophene-2-boronic acid, typically ranging from 95% to 98% . The compound is described as an off-white to pale yellow solid with a melting point that is not explicitly reported but is generally stored at 2-8°C to ensure stability . Density is reported as 1.397 g/cm³ . These specifications provide a benchmark for procurement and quality assessment, although they do not represent a performance differentiator compared to analogs. Importantly, the availability of batch-specific analytical data (NMR, HPLC) from certain vendors can be a deciding factor in procurement for applications requiring high batch-to-batch consistency.

Purity specification Procurement Quality control

Defined Application Scenarios for 5-Methoxycarbonylthiophene-2-boronic acid in Medicinal Chemistry and Materials Science


Synthesis of Drug-Like Molecules Requiring an Ester-Functionalized Thiophene Core

5-Methoxycarbonylthiophene-2-boronic acid is ideally suited for the construction of drug candidates and bioactive molecules where a thiophene ring bearing a carboxylate ester is a key pharmacophore or synthetic handle . The pre-installed methyl ester group allows for the rapid assembly of complex biaryl and heterobiaryl systems via Suzuki coupling without the need for post-coupling esterification steps, which can be inefficient or incompatible with other sensitive functionalities in the molecule [1].

Preparation of π-Conjugated Polymers for Organic Electronics

In the field of materials science, this compound serves as a valuable monomer for the synthesis of π-conjugated polymers via Suzuki polycondensation . The electron-withdrawing ester group can modulate the HOMO-LUMO energy levels of the resulting polymer, influencing its optoelectronic properties (e.g., absorption, emission, and charge transport) for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [1].

Synthesis of Advanced Thiophene-Based Ligands for Catalysis

The combination of a boronic acid handle for cross-coupling and a methoxycarbonyl group for coordination or further derivatization makes this compound a strategic building block for the synthesis of sophisticated ligands . These ligands can be designed to bind transition metals, creating novel catalysts for organic transformations where the electronic properties of the thiophene ring and the steric/electronic influence of the ester group are precisely tuned [1].

Technical Documentation Hub

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